N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
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Overview
Description
N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide is a versatile chemical compound known for its unique structure and diverse applications in scientific research. This compound is particularly valuable for studying various biological and chemical processes due to its innovative properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide typically involves a multi-step process. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the ethyl, methoxy, and methyl groups. The final step involves the addition of the nitrobenzamide moiety under specific reaction conditions, such as controlled temperature and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide is widely used in various scientific research fields, including:
Chemistry: As a reagent for studying reaction mechanisms and developing new synthetic pathways.
Biology: For investigating cellular processes and enzyme interactions.
Medicine: In drug discovery and development, particularly for targeting specific molecular pathways.
Industry: As a precursor for manufacturing advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)propanamide
- N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)acetamide
Uniqueness
Compared to similar compounds, N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide stands out due to its specific functional groups, which confer unique reactivity and biological activity. This makes it particularly valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-4-20-15-14(25-3)10-9-11(2)16(15)26-18(20)19-17(22)12-7-5-6-8-13(12)21(23)24/h5-10H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMHVBIBMWYMAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-])C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.